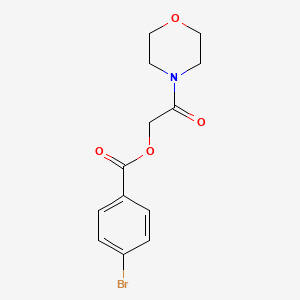![molecular formula C21H29ClN2O B6112228 N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B6112228.png)
N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with a dimethylamino group and a phenylmethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-(tert-butoxycarbonyl)-4-piperidone with dimethylamine hydrochloride and sodium cyanoborohydride in methanol. The reaction is carried out at room temperature for several days, followed by the addition of concentrated hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Applications De Recherche Scientifique
N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Mécanisme D'action
The mechanism of action of N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to modulate the activity of N-methyl-D-aspartate receptors, which play a crucial role in neurotransmission and synaptic plasticity . This modulation can lead to various physiological effects, including changes in neuronal excitability and synaptic strength.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1,4-phenylenediamine: A compound with similar structural features but different functional groups.
N,N-Dimethyl-p-phenylenediamine sulfate: Another related compound with distinct chemical properties and applications
Uniqueness
N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the phenylmethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.ClH/c1-22-14-12-20(13-15-22)23(2)16-18-8-10-21(11-9-18)24-17-19-6-4-3-5-7-19;/h3-11,20H,12-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSOIWZHRIFQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,3-Dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B6112145.png)
![N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6112147.png)
![2-{[(4-methylphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6112152.png)
![8-(2-aminopyrimidin-4-yl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B6112167.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6112168.png)
![methyl 2-[(3-nitrobenzoyl)oxy]benzoate](/img/structure/B6112170.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B6112178.png)

![(2Z)-5-[(4-fluorophenyl)methyl]-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B6112197.png)

![N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6112207.png)
![1-[cyclohexyl(methyl)amino]-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6112220.png)
![2-(1-methyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6112236.png)
![1-(4-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6112242.png)
